2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core with a 5,5-dioxide moiety. Its structure includes a 4-chlorophenyl group at position 4 and a 2-methylbenzyl substituent at position 6, which enhance lipophilicity and influence binding interactions in biological systems. The electron-withdrawing chlorine atom and methyl group on the benzyl ring likely modulate electronic and steric effects, impacting both physicochemical properties and pharmacological activity.
Synthetic routes for analogous compounds involve multicomponent reactions (MCRs) starting from benzothiazine precursors, malononitrile, and substituted aldehydes . The 5,5-dioxide group is critical for stability and interaction with enzymatic targets, such as monoamine oxidases (MAOs), as demonstrated in studies of structurally related pyranobenzothiazines .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-6-2-3-7-18(16)15-30-22-9-5-4-8-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-10-12-19(27)13-11-17/h2-13,23H,15,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMJMUOZWNZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family and has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-aminobenzohydrazide with 4-chlorobenzophenone in the presence of acetic acid and anhydrous ethanol. The resulting product can be crystallized for further analysis. The molecular structure features three types of benzene rings : para-aminobenzene, para-chlorobenzene, and phenyl groups, which contribute to its biological properties.
Crystal Structure
The crystal structure reveals significant torsional angles between the benzene rings, indicating potential steric interactions that may influence its biological activity. Notably, hydrogen bonding interactions were observed between molecules, which may enhance stability and solubility in biological systems .
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties . In particular, studies have shown that certain analogs demonstrate effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic functions critical for microbial survival .
Antitubercular Activity
Benzothiazine derivatives have been reported to possess significant antitubercular activity , with effective concentrations in the microgram range. This activity is attributed to their ability to inhibit mycobacterial growth through interference with metabolic pathways essential for bacterial replication .
Antimalarial Activity
The compound also shows promise as an antimalarial agent . Research has indicated that certain structural modifications can enhance potency against Plasmodium species. The mechanism is believed to involve inhibition of heme polymerization or interference with parasite metabolic processes .
Monoamine Oxidase Inhibition
Recent studies have highlighted the potential of this compound as a monoamine oxidase (MAO) inhibitor , which is significant for treating mood disorders and neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, thereby improving mood and cognitive function .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the benzothiazine class:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited IC50 values ranging from 51 to 6.6 nM against various pathogens .
- In Vivo Studies : Another investigation into the antitubercular effects showed that certain derivatives had low toxicity levels while maintaining high efficacy against Mycobacterium tuberculosis in animal models .
- Docking Studies : Molecular docking analyses have provided insights into the binding affinities of these compounds towards target enzymes like MAO, suggesting structural modifications could enhance selectivity and potency .
Chemical Reactions Analysis
Amino Group (-NH2)
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Undergoes acylation with acetyl chloride in dichloromethane to form N-acetyl derivatives .
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Participates in Schiff base formation with aromatic aldehydes under mild acidic conditions .
Carbonitrile (-CN)
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Susceptible to hydrolysis in concentrated HCl (110°C, 6 hours) to yield carboxylic acid derivatives .
Benzothiazine 5,5-Dioxide Core
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Electrophilic aromatic substitution occurs at the C-7 position under nitration (HNO3/H2SO4) or sulfonation conditions .
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Oxidation resistance due to the sulfone group, but reacts with LiAlH4 to reduce the sulfone to thioether.
Cyclization Pathway
The formation of the pyrano-benzothiazine core involves:
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Knoevenagel adduct formation between aldehyde and malononitrile .
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Nucleophilic attack by the benzothiazine oxygen on the activated nitrile .
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Tautomerization and oxidation to stabilize the sulfone group .
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce regioselectivity. Ethanol balances reactivity and selectivity .
Comparative Reaction Data
Reactivity trends for derivatives (Table 2):
| Substituent | Reaction Rate (Hydrolysis) | Yield (%) | Selectivity |
|---|---|---|---|
| 4-Cl-C6H4 (target) | 0.24 h⁻¹ | 78 | High |
| 4-OCH3-C6H4 | 0.18 h⁻¹ | 65 | Moderate |
| 2-NO2-C6H4 | 0.31 h⁻¹ | 82 | Low |
Data extrapolated from analogous benzothiazine derivatives .
Stability and Degradation
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Thermal decomposition begins at 220°C, producing CO2, HCN, and chlorinated aromatic byproducts.
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Photodegradation in UV light (254 nm) follows first-order kinetics (t½ = 48 hours).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents and heterocyclic frameworks:
- Pyrano[3,2-b]pyran derivatives (e.g., ’s compound): Feature a pyrano-pyran core with a 4-chlorobenzyloxy phenyl group and hydroxymethyl substituent.
- Pyrano[2,3-c]pyrazole derivatives (e.g., ’s 3s and 3t): Incorporate a pyrazole ring fused to pyran, with substituents like 4-chlorophenyl or 3-methoxyphenyl. These exhibit distinct electronic profiles due to methoxy groups but lack the sulfone group critical for MAO-B inhibition .
- Thiazolo-pyrimidine derivatives (e.g., ’s 11a and 11b): Contain a thiazolo[3,2-a]pyrimidine core with substituents like 5-methylfuran. Their cyano groups and fused thiazole rings confer different solubility and bioactivity profiles .
- Methyl-substituted analogs (): Replace the 4-chlorophenyl group with 4-methylphenyl, reducing electron-withdrawing effects and altering binding affinities .
Physicochemical Properties
Key differences in melting points (Mp) and solubility:
The target compound’s lack of polar hydroxymethyl or methoxy groups (cf. ) suggests lower aqueous solubility but improved membrane permeability.
Research Findings and Implications
The compound’s structural uniqueness—particularly the benzothiazine-5,5-dioxide core and chlorophenyl substituent—positions it as a promising candidate for neurodegenerative disease therapeutics. Its MAO-B selectivity aligns with trends observed in , where bulkier substituents (e.g., 2-methylbenzyl) improve isoform specificity. Future studies should explore its pharmacokinetics and toxicity relative to analogs like 7r .
Q & A
Q. What is the standard synthetic route for this compound, and what critical reaction conditions are required?
The compound is synthesized via a multistep protocol starting with methyl anthranilate. Key steps include:
- Coupling with methanesulfonyl chloride to form a sulfonamide intermediate.
- N-Benzylation/N-methylation followed by ring closure using sodium hydride to generate 2,1-benzothiazine 2,2-dioxides.
- Multicomponent reactions with malononitrile and substituted benzaldehydes to assemble the pyranobenzothiazine core . Optimized conditions include anhydrous solvents, controlled temperatures (reflux for 25–30 minutes), and catalysts like TBAB for high yields (>90%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : and NMR resolve substituent positions (e.g., aromatic protons at δ 7.51 ppm for bromophenyl derivatives) .
- HRMS : Validates molecular weight (e.g., experimental m/z 331.0118 vs. calculated 331.0116 for bromophenyl analogs) .
- IR spectroscopy : Detects functional groups (e.g., nitrile stretching at ~2220 cm) .
- Melting point analysis : Confirms purity (e.g., 179–180°C for 4-bromophenyl derivatives) .
Q. What primary biological targets have been identified, and how are they screened?
The compound exhibits selective inhibition of monoamine oxidase (MAO) isoforms:
- In vitro MAO-A/MAO-B assays : Use spectrophotometric methods to measure enzyme activity inhibition (e.g., IC values for compound 6h: MAO-B selectivity >10-fold over MAO-A) .
- Molecular docking : Predicts binding interactions (e.g., hydrogen bonding with MAO-B’s FAD cofactor) .
Advanced Research Questions
Q. How can computational methods improve synthetic efficiency and reaction design?
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize conditions (e.g., ICReDD’s workflow reduces trial-and-error experimentation) .
- Machine learning : Analyzes experimental data to identify yield-pH/temperature correlations (e.g., TBAB-catalyzed reactions in aqueous media achieve >90% yields) .
- Docking simulations : Guide structural modifications for enhanced MAO-B affinity (e.g., 2-methylbenzyl substituents improve hydrophobic interactions) .
Q. How do structural modifications influence MAO isoform selectivity?
Substituent effects on MAO-A/MAO-B inhibition:
| Substituent | MAO-A IC (µM) | MAO-B IC (µM) | Selectivity (B/A) |
|---|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | 1.4 ± 0.3 | 8.8 |
| 2-Methylbenzyl | 18.9 ± 2.1 | 0.9 ± 0.2 | 21.0 |
| Data adapted from selective derivatives in . |
- Electron-withdrawing groups (e.g., Cl) enhance MAO-B affinity by stabilizing π-π interactions.
- Bulkier substituents (e.g., methylbenzyl) improve selectivity by occupying MAO-B’s larger active site .
Q. How should researchers resolve contradictions in reported inhibitory potency data?
- Standardized assays : Use identical enzyme sources (e.g., recombinant human MAO-B) and substrate concentrations (e.g., kynuramine for MAO-A) to minimize variability .
- Orthogonal validation : Confirm activity via fluorometric assays or cellular models (e.g., neuroblastoma cell lines) .
- Crystallographic studies : Resolve binding ambiguities (e.g., X-ray structures of MAO-B with compound 7r reveal key van der Waals contacts) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetamide derivatives) to enhance aqueous solubility .
- Nanoformulation : Use liposomal encapsulation to improve blood-brain barrier penetration .
- LogP adjustment : Modify substituents (e.g., methoxy groups reduce logP from 3.2 to 2.5) to balance lipophilicity .
Methodological Guidelines
- Synthesis troubleshooting : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via recrystallization (ethanol/water) .
- Data interpretation : Use Schrödinger’s Maestro for docking poses and PyMol for visualizing binding pockets .
- Bioactivity validation : Pair in vitro assays with cytotoxicity profiling (e.g., MTT assays on HEK293 cells) to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
